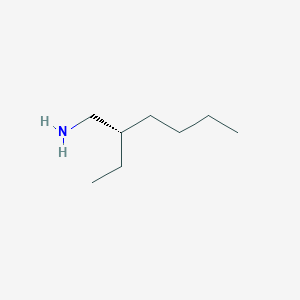

1-Hexanamine, 2-ethyl-, (2S)-

CAS No.:

Cat. No.: VC13817206

Molecular Formula: C8H19N

Molecular Weight: 129.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19N |

|---|---|

| Molecular Weight | 129.24 g/mol |

| IUPAC Name | (2S)-2-ethylhexan-1-amine |

| Standard InChI | InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | LTHNHFOGQMKPOV-QMMMGPOBSA-N |

| Isomeric SMILES | CCCC[C@H](CC)CN |

| SMILES | CCCCC(CC)CN |

| Canonical SMILES | CCCCC(CC)CN |

Introduction

Chemical Identity and Structural Features

(2S)-2-Ethylhexan-1-amine, systematically named (2S)-2-ethylhexan-1-amine under IUPAC nomenclature, is characterized by a six-carbon backbone with an ethyl branch at the second carbon and a primary amine group at the terminal position. The stereocenter at the second carbon confers chirality, distinguishing it from its enantiomer and racemic mixtures.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-ethylhexan-1-amine | PubChem |

| Molecular Formula | PubChem | |

| Molecular Weight | 129.24 g/mol | PubChem |

| Canonical SMILES | CCCCC(CC)CN | PubChem |

| Isomeric SMILES | CCCCC@H(CC)CN | PubChem |

| InChI Key | LTHNHFOGQMKPOV-QMMMGPOBSA-N | PubChem |

The compound’s chirality is evident in its isomeric SMILES notation, where the "@" symbol denotes the stereochemical configuration. Its molecular geometry facilitates hydrogen bonding via the primary amine group, influencing solubility and reactivity.

Synthesis and Production Methods

Nucleophilic Substitution Route

A common laboratory-scale synthesis involves the reaction of 1-chloro-2-ethylhexane with ammonia under anhydrous conditions:

This mechanism proceeds via backside attack, yielding the primary amine. Elevated temperatures (80–100°C) and pressurized ammonia gas enhance reaction efficiency.

Industrial Catalytic Hydrogenation

Commercial production often employs catalytic hydrogenation of nitriles or reductive amination of aldehydes. For example, hydrogenating 2-ethylhexanenitrile () over Raney nickel at 50–70 bar generates high-purity (2S)-2-ethylhexan-1-amine. Stereoselective synthesis is achieved using chiral catalysts, such as rhodium complexes with phosphine ligands, to favor the (S)-enantiomer.

Chemical Reactivity and Functionalization

Oxidation Reactions

Exposure to strong oxidizing agents like potassium permanganate () in acidic media converts the primary amine to a nitro compound () or, under controlled conditions, to an amide.

Reductive Alkylation

The amine reacts with aldehydes or ketones in reductive amination, forming secondary amines. For instance, treatment with acetone () and sodium cyanoborohydride () yields -isopropyl-2-ethylhexan-1-amine.

Acylation and Sulfonation

Acyl chlorides () readily acylate the amine to form amides, while sulfonation with sulfuric acid produces sulfonamides, expanding its utility in polymer and pharmaceutical synthesis.

Applications in Scientific Research

Asymmetric Catalysis

The compound’s chirality makes it a valuable ligand in transition-metal catalysis. For example, palladium complexes of (2S)-2-ethylhexan-1-amine facilitate enantioselective C–C bond formation in cross-coupling reactions, achieving enantiomeric excesses >90% in styrene hydroarylation.

Pharmaceutical Intermediates

In drug discovery, the amine serves as a precursor to histamine H3 receptor antagonists. Derivatives like -benzyl-2-ethylhexan-1-amine exhibit sub-micromolar binding affinities, demonstrating potential in treating neurological disorders.

Surfactant Chemistry

Quaternary ammonium derivatives, such as -dimethyl-2-ethylhexan-1-ammonium chloride, act as cationic surfactants in fabric softeners and hair conditioners, leveraging their hydrophobic alkyl chains and hydrophilic headgroups.

Comparative Analysis with Structural Analogs

2-Ethylhexylamine (C8H19N\text{C}_8\text{H}_{19}\text{N}C8H19N)

While isomeric, 2-ethylhexylamine’s amine group at the secondary carbon alters reactivity. It undergoes slower acylation due to steric effects but forms more stable Schiff bases with aromatic aldehydes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume